BenchChemオンラインストアへようこそ!

(1S-trans)-1,2-Cyclohexanediamine dihydrochloride

Chiral Resolution Enantiomeric Excess Tartrate Salt Crystallization

(1S-trans)-1,2-Cyclohexanediamine dihydrochloride (CAS 35018-62-3), also designated (1S,2S)-cyclohexane-1,2-diamine dihydrochloride, is the enantiomerically pure bis-hydrochloride salt of trans-1,2-diaminocyclohexane (DACH). As a C₂-symmetric chiral vicinal diamine , it serves as a foundational building block for constructing chiral ligands, organocatalysts, chiral stationary phases, and platinum-based anticancer complexes.

Molecular Formula C6H16Cl2N2
Molecular Weight 187.11 g/mol
CAS No. 35018-62-3
Cat. No. B3261934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S-trans)-1,2-Cyclohexanediamine dihydrochloride
CAS35018-62-3
Molecular FormulaC6H16Cl2N2
Molecular Weight187.11 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)N.Cl.Cl
InChIInChI=1S/C6H14N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m0../s1
InChIKeyHEKOZXSZLOBKGM-USPAICOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S-trans)-1,2-Cyclohexanediamine Dihydrochloride (CAS 35018-62-3): Chiral Diamine Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


(1S-trans)-1,2-Cyclohexanediamine dihydrochloride (CAS 35018-62-3), also designated (1S,2S)-cyclohexane-1,2-diamine dihydrochloride, is the enantiomerically pure bis-hydrochloride salt of trans-1,2-diaminocyclohexane (DACH). As a C₂-symmetric chiral vicinal diamine , it serves as a foundational building block for constructing chiral ligands, organocatalysts, chiral stationary phases, and platinum-based anticancer complexes. Its rigid cyclohexane backbone enforces a well-defined spatial orientation of the two amino groups, enabling predictable stereochemical induction in downstream catalytic and coordination chemistry applications [1].

Why (1S-trans)-1,2-Cyclohexanediamine Dihydrochloride Cannot Be Interchanged with Its Enantiomer, cis-Isomer, or Alternative Chiral Diamines


Generic substitution among 1,2-diaminocyclohexane stereoisomers or alternative diamine scaffolds is precluded by quantifiable differences in stereochemical outcome, synthetic efficiency, and pharmacological profile. The (1S,2S)-enantiomer and its (1R,2R)-counterpart produce opposite enantioselectivity in asymmetric catalysis, while the cis-(meso) isomer is achiral and cannot induce asymmetry [1]. Compared with the free base, the dihydrochloride salt form offers superior handling (crystalline solid vs. hygroscopic liquid), defined stoichiometry for metal complexation, and direct compatibility with aqueous platinum chemistry workflows. Furthermore, trans-DACH derivatives have been shown to provide better stereoselectivities than the structurally related 1,2-diphenylethylenediamine (DPEN) scaffold in comparable reactions [1], while the historically lower accessibility of the (S,S)-enantiomer in enantiopure form (>99.8% ee) has made its reliable sourcing a critical procurement decision [2].

Quantitative Differentiation Evidence for (1S-trans)-1,2-Cyclohexanediamine Dihydrochloride Versus Comparators


Enantiopurity and Isolation Yield: (1S,2S)-DACH Bis-Ammonium Salt Achieves >99.8% ee with 79% Recovery, Doubling Yields Over Prior Resolution Methods

The improved resolution method reported by Schanz et al. isolates both enantiomers of trans-cyclohexane-1,2-diamine as chemically inert bis-ammonium salts in enantiopure form (>99.8% ee, determined by chiral HPLC of the derived toluamide) [1]. The (S,S)-enantiomer is recovered as its monotartrate salt in 79% yield, and the (R,R)-enantiomer in 66% yield, representing an approximate doubling of overall yield compared with prior art methods that either could not reliably produce the (S,S)-isomer or required expensive d-(−)-tartaric acid [1]. Previous methods typically gave only the (R,R)-enantiomer in ≤85% yield with the (S,S)-isomer being practically inaccessible without multiple purification steps [1].

Chiral Resolution Enantiomeric Excess Tartrate Salt Crystallization

Salt Form Synthetic Utility: Dihydrochloride Enables Direct Platinum Complexation with >80–90% Yield in Aqueous Media

The dihydrochloride salt form of trans-1,2-diaminocyclohexane reacts directly with chloroplatinic acid (H₂[PtCl₆]) in aqueous hydrochloric acid to produce trans-1,2-diaminocyclohexane tetrachloroplatinum(IV), a second-generation antitumor platinum prodrug intermediate, in 80% of theoretical yield [1]. Separately, reaction of 1,2-diaminocyclohexane dihydrochloride with K₂[PtCl₄] in aqueous solution (pH ~10, dark, room temperature) yields good quality (1,2-diaminocyclohexane)dichloroplatinum(II) complexes in >90% yield [2]. The dihydrochloride salt provides defined stoichiometry (exactly two equivalents of HCl per diamine) that eliminates the need for external acid adjustment, a practical advantage over the free base form which requires separate protonation steps.

Platinum Complex Synthesis Dihydrochloride Salt Anticancer Prodrug Intermediate

Organocatalyst Performance: DACH-Derived Sulfonamide Catalyst Delivers >99% ee at 0.2 mol% Loading, Outperforming Thiourea and Squaramide Counterparts

A bifunctional monosulfonamide organocatalyst derived from trans-1,2-diaminocyclohexane (DACH) was evaluated in the asymmetric Michael addition–hemiacetalization cascade reaction [1]. Under optimized conditions, this DACH-sulfonamide catalyst afforded products with enantiomeric excesses exceeding 99% at a catalyst loading of merely 0.2 mol% [1]. Critically, the DACH-sulfonamide outperformed analogous thiourea-based and squaramide-based organocatalysts in the same transformation, demonstrating the privileged nature of the DACH scaffold for hydrogen-bonding organocatalysis [1]. Both (1S,2S)- and (1R,2R)-DACH configurations are accessible, enabling synthesis of either product enantiomer.

Asymmetric Organocatalysis Michael Addition Hydrogen-Bonding Catalysis

Chiral Stationary Phase: (S,S)-DACH-Derived P-CAP Column Enables Preparative-Scale Enantiomeric Separations with Predictable Elution Order Reversal

Poly (trans-1,2-cyclohexanediyl-bis acrylamide) (P-CAP) chiral stationary phases (CSPs) are synthesized from enantiomerically pure (R,R)- or (S,S)-1,2-diaminocyclohexane and bonded to 5 μm porous spherical silica gel [1]. Because the (R,R)-P-CAP and (S,S)-P-CAP selectors are enantiomers of each other, the elution order of all enantiomers can be systematically reversed by switching between the two column configurations [1]. This entirely synthetic CSP design additionally provides very high sample loading capacity, making P-CAP columns suitable for preparative and semi-preparative enantiomeric separations [1]. The columns operate in normal-phase, polar organic, and halogenated solvent modes [1].

Chiral HPLC Preparative Chromatography Enantiomeric Separation

Anticancer Platinum Complex PHENSS: [Pt(1S,2S-DACH)(phen)]²⁺ Exhibits 11-Fold Greater Potency than Cisplatin in PC-3 Prostate Cancer Cells with Reduced Renal Cell Toxicity

The platinum(II) complex PHENSS ([Pt(1,10-phenanthroline)(1S,2S-dach)]²⁺), incorporating the (1S,2S)-DACH carrier ligand, demonstrated an IC₅₀ of approximately 0.5 μM against PC-3 prostate cancer cells, compared with approximately 5.6 μM for cisplatin—representing an approximately 11-fold improvement in potency [1]. In A2780 ovarian cancer cells and cisplatin-resistant A2780cisR cells, PHENSS and related (1S,2S)-DACH-phenanthroline complexes exhibited IC₅₀ values in the range of 0.2–2.1 μM (48 h) [1]. Notably, these complexes showed lower cytotoxicity toward non-cancerous HK-2 renal cells (IC₅₀ 1.7–25 μM), indicating a favorable selectivity window [1]. PHENSS was also shown to be active in vivo, reducing tumor burden to a similar extent as cisplatin in a mouse xenograft model [2].

Platinum Anticancer Agents Cisplatin Resistance Metallointercalators

Scaffold Comparison: trans-DACH Derivatives Provide Better Stereoselectivities than 1,2-Diphenylethylenediamine (DPEN) Analogues in Asymmetric Induction

A comprehensive review in Comprehensive Chirality states that chiral auxiliaries derived from trans-1,2-diaminocyclohexane (DACH) 'often provide better stereoselectivities than 1,2-diphenylethylenediamine derivatives for a given reaction,' with the same factors governing asymmetric induction in both cases [1]. This class-level observation is corroborated by the Chemical Reviews survey of DACH applications, which documents that trans-DACH derivatives have been employed as broad-range chiral reagents and ligands across numerous catalytic cycles in asymmetric synthesis [2]. The rigid cyclohexane backbone of DACH enforces a more constrained chiral environment compared with the more flexible diphenylethylenediamine scaffold, contributing to the observed stereoselectivity advantage.

Chiral Auxiliary Comparison Stereoselective Synthesis Ligand Design

Procurement-Relevant Application Scenarios for (1S-trans)-1,2-Cyclohexanediamine Dihydrochloride


Synthesis of Enantiopure Salen, Trost, and Sulfonamide Ligands for Transition-Metal Asymmetric Catalysis

The dihydrochloride salt serves as the direct starting material for preparing C₂-symmetric chiral ligands including Jacobsen-type salen ligands (Mn(III) epoxidation catalysts), Trost ligands (Pd-catalyzed allylic alkylation), and monosulfonamide organocatalysts. The guaranteed enantiopurity (>99.8% ee achievable via optimized tartrate resolution [1]) ensures that the resulting ligand transmits maximal stereochemical information to the catalytic metal center. Both (1S,2S) and (1R,2R) enantiomers are accessible, enabling synthesis of either product antipode. The dihydrochloride form eliminates the need for handling the air-sensitive, hygroscopic free base.

Platinum-Based Anticancer Agent Development (PHENSS Class and Oxaliplatin Analogues)

The (1S,2S)-DACH dihydrochloride reacts directly with platinum precursors in aqueous media to yield DACH-Pt complexes that show activity in cisplatin-resistant cancer cell lines. PHENSS ([Pt(1S,2S-DACH)(phen)]²⁺) demonstrates ~11-fold greater potency than cisplatin in PC-3 prostate cancer cells (IC₅₀ ~0.5 μM vs. ~5.6 μM) [2], while maintaining reduced toxicity toward renal cells. The S,S-enantiomer of the DACH-Pt adduct also forms distinctly different DNA adducts than the R,R-enantiomer (oxaliplatin), with preferential hydrogen bonding on the 5′ side of the Pt-GG crosslink versus the 3′ side for oxaliplatin—a stereochemically determined difference in the mechanism of action [3].

Preparative Chiral Chromatography Using (S,S)-DACH-Derived P-CAP Stationary Phases

The (S,S)-DACH enantiomer is the key chiral building block for manufacturing (S,S)-P-CAP HPLC columns, which are commercially available from Astec/Supelco. These columns enable predictable elution order reversal relative to (R,R)-P-CAP columns [4], a capability that is critical for: (a) confirming enantiomeric purity of pharmaceutical intermediates where the minor enantiomer must elute before the major one to avoid tailing interference, and (b) scaling chiral separations from analytical to preparative scale, where the high loading capacity of P-CAP phases reduces solvent consumption and purification cost.

Resolution Agent for Racemic BINOL and Atropoisomeric Alcohols

Enantiopure (1S,2S)-DACH dihydrochloride, after conversion to the free base, is an established resolving agent for racemic 1,1′-bi-2-naphthol (BINOL)—one of the most important chiral backbones in asymmetric catalysis. Using the improved resolution protocol that provides both DACH enantiomers in >99.8% ee with 66–79% recovery of the resolving agent [1], both (R)- and (S)-BINOL can be obtained in enantiopure form (>99.8% ee) with an overall yield of 83% [1]. This dual-enantiomer accessibility from a single, inexpensive resolving agent (l-(+)-tartaric acid) significantly reduces the cost of BINOL for large-scale asymmetric synthesis applications.

Quote Request

Request a Quote for (1S-trans)-1,2-Cyclohexanediamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.